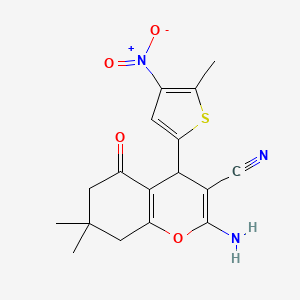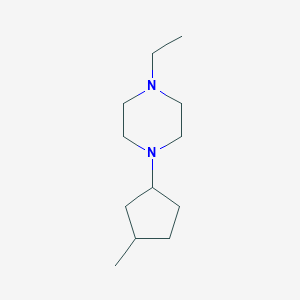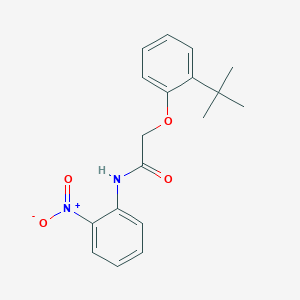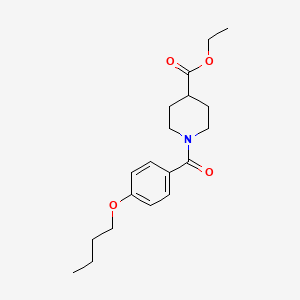![molecular formula C17H21O2P B4883278 3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
3-[bis(4-methylphenyl)phosphoryl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(4-methylphenyl)phosphoryl]-1-propanol, also known as BMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BMPP is a phosphatase inhibitor that has been shown to have a significant impact on various biochemical and physiological processes in the body. In
Mecanismo De Acción
3-[bis(4-methylphenyl)phosphoryl]-1-propanol works by inhibiting the activity of phosphatases, which are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting the activity of phosphatases, 3-[bis(4-methylphenyl)phosphoryl]-1-propanol can disrupt various signaling pathways and alter the activity of proteins and other molecules in the body. This can lead to changes in gene expression, metabolism, and other biochemical and physiological processes.
Biochemical and Physiological Effects:
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate the activity of neurotransmitters in the brain, and regulate the immune response. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have an impact on glucose metabolism and insulin signaling, which could have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in lab experiments is its ability to selectively inhibit the activity of phosphatases. This allows researchers to investigate the role of specific phosphatases in various biochemical and physiological processes. However, one limitation of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol is that it can have off-target effects on other enzymes and molecules in the body. This can make it difficult to interpret the results of experiments and determine the specific effects of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol on the system being studied.
Direcciones Futuras
There are several areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol could be further investigated. One area is the role of specific phosphatases in various disease states, such as cancer and neurodegenerative diseases. Another area is the development of more selective phosphatase inhibitors that can target specific phosphatases without affecting other enzymes and molecules in the body. Additionally, the use of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in combination with other drugs or therapies could be explored as a potential treatment for various diseases.
Métodos De Síntesis
3-[bis(4-methylphenyl)phosphoryl]-1-propanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic dichloride with 3-hydroxypropan-1-ol. This reaction takes place in the presence of a base such as triethylamine and produces 3-[bis(4-methylphenyl)phosphoryl]-1-propanol as a white solid with a melting point of 182-184°C. Other methods of synthesis include the reaction of 4-methylphenylphosphonic acid with 3-chloropropan-1-ol and the reaction of 4-methylphenylphosphonic acid with 3-hydroxypropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been widely used in scientific research as a phosphatase inhibitor. It has been shown to inhibit the activity of various phosphatases, including protein tyrosine phosphatases, acid phosphatases, and alkaline phosphatases. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have a significant impact on various biochemical and physiological processes, including cell signaling, gene expression, and metabolism. Some of the areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been used include cancer research, neurobiology, and immunology.
Propiedades
IUPAC Name |
3-bis(4-methylphenyl)phosphorylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-14-4-8-16(9-5-14)20(19,13-3-12-18)17-10-6-15(2)7-11-17/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDSIMIOVOLDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CCCO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(4-methylphenyl)phosphoryl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
